molecular formula C17H21N3S B5836747 Pyrazolethione, 3-18

Pyrazolethione, 3-18

Cat. No.: B5836747
M. Wt: 299.4 g/mol
InChI Key: DOMZBSMOPZVXOP-UHFFFAOYSA-N
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Description

Pyrazolethione, 3-18 is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolethione, 3-18 typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under controlled conditions, yielding the pyrazole ring . This method is known for its high yield and straightforward work-up procedure.

Industrial Production Methods

Industrial production of this compound often employs eco-friendly methodologies, including heterogeneous catalytic systems and microwave-assisted reactions . These methods not only enhance the yield but also reduce the reaction time and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrazolethione, 3-18 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyrazole oxides.

    Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolethione, 3-18 stands out due to its unique thione group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(cyclohexyliminomethyl)-5-methyl-2-phenyl-1H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-13-16(12-18-14-8-4-2-5-9-14)17(21)20(19-13)15-10-6-3-7-11-15/h3,6-7,10-12,14,19H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMZBSMOPZVXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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